molecular formula C5H12ClN B1630663 Piperidine hydrochloride CAS No. 6091-44-7

Piperidine hydrochloride

Cat. No. B1630663
CAS RN: 6091-44-7
M. Wt: 121.61 g/mol
InChI Key: VEIWYFRREFUNRC-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Piperidine hydrochloride is used as an intermediate in the manufacture of active pharmaceutical ingredients like anti-Parkinsonian agent Biperiden; anti-depressant agent Clocapramine hydrochloride and muscle relaxant tolperisone .


Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid . Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of hexahydro pyridine (piperidine), a compound of psychobiological importance, has been determined in the form of its hydrochloride by the heavy-atom technique, using three-dimensional X-ray data .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology of Anti-Cancer Drugs
  • Summary of Application : Piperidine and its derivative Piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application : The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Results or Outcomes : The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted .

Antiviral Applications

  • Scientific Field : Virology
  • Summary of Application : Piperidine derivatives have shown potential to be developed as new therapeutic agents against HIV-1 or influenza virus .
  • Results or Outcomes : The results suggest that these novel purine derivatives incorporated with piperidine nucleus have the potential to be further developed as new therapeutic agents against HIV-1 or influenza virus .

Antimalarial Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Piperidine derivatives are being utilized as antimalarial agents .

Antimicrobial Applications

  • Scientific Field : Microbiology
  • Summary of Application : Piperidine derivatives are being utilized as antimicrobial agents .

Antifungal Applications

  • Scientific Field : Mycology
  • Summary of Application : Piperidine derivatives are being utilized as antifungal agents .

Antihypertension Applications

  • Scientific Field : Cardiology
  • Summary of Application : Piperidine derivatives are being utilized as antihypertension agents .

Rubber Accelerator Production

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

Parkinson’s Disease Treatment

  • Scientific Field : Neuropharmacology
  • Summary of Application : Piperidine derivatives have shown potential in treating Parkinson’s disease .
  • Methods of Application : Inhibition of poly (ADP-ribose) polymerase activation, pro-apoptotic Bax levels, and elevation of Bcl-2 levels by piperine show its anti-apoptotic mechanism in treating parkinsonism .

HIV Treatment

  • Scientific Field : Virology
  • Summary of Application : Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were designed to explore the hydrophobic channel of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP) by incorporating an aromatic moiety to the left wing of the lead K-5a2 .

Synthesis of Pharmaceuticals

  • Scientific Field : Organic Chemistry
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

HIV Treatment

  • Scientific Field : Virology
  • Summary of Application : A series of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were designed to explore the hydrophobic channel of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP) by incorporating an aromatic moiety to the left wing of the lead K-5a2 .

Production of Rubber Accelerators

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIWYFRREFUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884223
Record name Piperidine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine hydrochloride

CAS RN

6091-44-7
Record name Piperidine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6091-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine hydrochloride
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name Piperidine, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.485
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Record name PIPERIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MY66P6N3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,470
Citations
X Ligneau, D Perrin, L Landais, JC Camelin… - … of Pharmacology and …, 2007 - ASPET
Histamine H 3 receptor inverse agonists are known to enhance the activity of histaminergic neurons in brain and thereby promote vigilance and cognition. 1-{3-[3-(4-Chlorophenyl)…
Number of citations: 240 jpet.aspetjournals.org
A Pierce, MM Joullie - The Journal of Organic Chemistry, 1962 - ACS Publications
… The formation of piperidine hydrochloride from the reaction of chloroform and piperidine, … by previous investigators to establish the source of piperidine hydrochloride.4’5 Since we are …
Number of citations: 12 pubs.acs.org
JK Dattagupta, NN Saha - Journal of Crystal and Molecular Structure, 1975 - Springer
The structure of hexahydro pyridine (piperidine), a compound of psychobiological importance, has been determined in the form of its hydrochloride by the heavy-atom technique, using …
Number of citations: 5 link.springer.com
EW Warnhoff - Bull. Hist. Chem, 1998 - acshist.scs.illinois.edu
… Finally in 1883 Albert Ladenburg, who had been working on the reaction of piperidine hydrochloride with methanol, had the insight to see clearly what had happened when …
Number of citations: 11 acshist.scs.illinois.edu
RB Barlow, MK Shepherd… - Journal of pharmacy and …, 1990 - academic.oup.com
4-Diphenylacetoxy-N-(2-chloroethyl)-piperidine hydrochloride (I) cyclizes at neutral pH to form an aziridinium salt. The formation and breakdown of the salt depend on the temperature (…
Number of citations: 19 academic.oup.com
P Argos, RE Barr, AH Weber - Acta Crystallographica Section B …, 1970 - scripts.iucr.org
… 1-(1-Phenylcyclohexyl)piperidine hydrochloride (C17H2sN. HC1) is monoclinic with space … Introduction 1-(1-Phenylcyclohexyl)piperidine hydrochloride (also termed sernyl or …
Number of citations: 40 scripts.iucr.org
H Sugimoto, Y Tsuchiya, H Sugumi… - Journal of medicinal …, 1990 - ACS Publications
… l-Benzyl-4-[2-[JV-[4'-(benzylsulfonyl)benzoyl]amino]ethyl]piperidine Hydrochloride (3m). To a … 1 -Benzy 1-4-(4-oxo-4-phenylbuty 1)piperidine Hydrochloride (9). To a solution of 1 …
Number of citations: 111 pubs.acs.org
J LEE, A ZIERING, SD HEINEMAN… - The Journal of Organic …, 1947 - ACS Publications
… l-Methyl-3-(p-methoxyphenyl)piperidine hydrochloride. Twenty grams of 1-methyl2-(p-… , l-Methyl-3-(p-dimethylcarbamoxyphenyl)piperidine hydrochloride. Twenty grams of 1 -methyl-2-(p…
Number of citations: 31 pubs.acs.org
J LEE, W FREUDENBERG - The Journal of Organic Chemistry, 1944 - ACS Publications
… cis-l-Methyl-2,6-di-(p-methoxyphenethyl)piperidine hydrochloride. Twenty-two grams of the quaternary ammonium compound described above was dissolved in a mixture of 50 cc. of …
Number of citations: 17 pubs.acs.org
SM McElvain, TP Carney - Journal of the American Chemical …, 1946 - ACS Publications
2592 SM McElvain and Thomas P. Carney Vol. 68 was soluble in acid and contained no halogen (Beilstein test). It evidently was 6, 6'-dimethoxy-8, 8'-biquinolyl. Anal. Caled, for C20H, …
Number of citations: 64 pubs.acs.org

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